3-Bromo-5-nitroisoquinoline
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Overview
Description
3-Bromo-5-nitroisoquinoline is an organic compound that belongs to the class of isoquinolines, which are aromatic polycyclic compounds containing a benzene ring fused to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-nitroisoquinoline typically involves the bromination and nitration of isoquinoline. One common method involves the use of N-bromosuccinimide (NBS) as the brominating agent and potassium nitrate as the nitrating agent. The reaction is carried out in concentrated sulfuric acid at low temperatures to control the reaction rate and prevent side reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as column chromatography can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-nitroisoquinoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method for reducing the nitro group.
Major Products Formed
Substitution: Products depend on the nucleophile used; for example, using sodium methoxide can yield methoxy-substituted isoquinolines.
Reduction: Reduction of the nitro group yields 3-bromo-5-aminoisoquinoline.
Oxidation: Oxidation can lead to the formation of various oxidized derivatives, depending on the reaction conditions.
Scientific Research Applications
3-Bromo-5-nitroisoquinoline has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Material Science: The compound’s unique electronic properties make it useful in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Research: It is used in the study of enzyme inhibition and as a probe for investigating biological pathways.
Industrial Applications: The compound is used in the synthesis of dyes and pigments due to its vibrant color and stability
Mechanism of Action
The mechanism of action of 3-Bromo-5-nitroisoquinoline involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The bromine atom can also participate in halogen bonding, influencing the compound’s binding affinity to its targets .
Comparison with Similar Compounds
Similar Compounds
5-Bromoisoquinoline: Lacks the nitro group, making it less reactive in certain chemical reactions.
8-Nitroisoquinoline: Has the nitro group at a different position, affecting its electronic properties and reactivity.
3-Bromo-8-nitroisoquinoline: Similar structure but with the nitro group at the 8-position, leading to different chemical behavior
Uniqueness
3-Bromo-5-nitroisoquinoline is unique due to the specific positioning of the bromine and nitro groups, which confer distinct electronic and steric properties. This makes it particularly valuable in the synthesis of complex organic molecules and in applications requiring precise molecular interactions.
Properties
IUPAC Name |
3-bromo-5-nitroisoquinoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrN2O2/c10-9-4-7-6(5-11-9)2-1-3-8(7)12(13)14/h1-5H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARLIMIGAQBGSOS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CN=C(C=C2C(=C1)[N+](=O)[O-])Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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